1-Butyl-3-methylimidazolium tricyanomethanide

Descripción general

Descripción

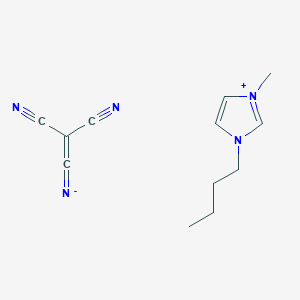

1-Butyl-3-methylimidazolium tricyanomethanide is an ionic liquid with the molecular formula C12H15N5. It is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

The synthesis of 1-butyl-3-methylimidazolium tricyanomethanide typically involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium tricyanomethanide. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-Butyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Chemistry

- Solvent and Catalyst : [BMIM][C(CN)₃] is utilized as a solvent and catalyst in various chemical reactions due to its unique properties. It facilitates reactions that require specific solvation environments or catalytic activity.

Biology

- Extraction and Purification : The compound is effective in the extraction and purification of biological molecules such as proteins and nucleic acids. Its ability to disrupt cell membranes enhances the solubilization of biomolecules.

- Antimicrobial Activity : Studies indicate that [BMIM][C(CN)₃] exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains are notably low, suggesting its potential use in pharmaceutical applications.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Medicine

- Drug Delivery Systems : Ongoing research explores the use of [BMIM][C(CN)₃] in drug delivery systems. Its properties may enhance the solubility and bioavailability of various pharmaceuticals, making it a promising candidate for improving therapeutic efficacy .

Industry

- Electrolytes and Conducting Polymers : The compound is employed in industrial processes such as electroplating and as an electrolyte in batteries. Its ionic nature allows for high conductivity, making it suitable for synthesizing conducting polymers.

Carbon Dioxide Capture

Recent studies have highlighted the ability of [BMIM][C(CN)₃] to absorb carbon dioxide effectively. Research indicates that the compound can enhance CO₂ absorption capacity due to its unique ionic structure. The absorption kinetics are favorable at lower temperatures and pressures, making it a potential candidate for carbon capture technologies .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of [BMIM][C(CN)₃] against biofilms formed by Staphylococcus aureus showed significant reductions in biofilm biomass when treated with this ionic liquid compared to control groups. This finding underscores its potential application in medical devices where biofilm formation poses significant challenges.

Case Study 2: CO₂ Absorption Studies

Research investigating the solubility and diffusivity of carbon dioxide in [BMIM][C(CN)₃] revealed that this ionic liquid could absorb CO₂ effectively under varying pressure conditions. The results indicated optimal absorption at specific concentrations and temperatures, suggesting its utility in environmental applications related to greenhouse gas mitigation .

Mecanismo De Acción

The mechanism of action of 1-butyl-3-methylimidazolium tricyanomethanide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can disrupt the structure of biological membranes, leading to the solubilization of biomolecules. In chemical reactions, its ionic nature facilitates the dissolution of reactants and enhances reaction rates .

Comparación Con Compuestos Similares

1-Butyl-3-methylimidazolium tricyanomethanide is unique compared to other ionic liquids due to its specific combination of the 1-butyl-3-methylimidazolium cation and the tricyanomethanide anion. Similar compounds include:

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium nitrate

- 1-Butyl-3-methylimidazolium methanesulfonate

These compounds share the same cation but differ in their anions, which results in variations in their physical and chemical properties .

Actividad Biológica

1-Butyl-3-methylimidazolium tricyanomethanide, commonly referred to as [BMIM][C(CN)₃], is an ionic liquid that has garnered attention in various fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on enzyme activity, and implications for environmental and industrial applications.

This compound is characterized by its ionic liquid nature, which contributes to its solubility and stability in various environments. Its molecular structure consists of a butyl group attached to a 3-methylimidazolium cation paired with a tricyanomethanide anion.

Antimicrobial Properties

Recent studies have indicated that [BMIM][C(CN)₃] exhibits notable antimicrobial activity against various bacterial strains. For instance, research demonstrated that this ionic liquid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound has potential as an antimicrobial agent in pharmaceutical applications .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Enzyme Activity

The impact of [BMIM][C(CN)₃] on enzyme activity has been a significant area of investigation. Studies have shown that this ionic liquid can influence enzymatic reactions, either enhancing or inhibiting enzyme activity depending on the concentration used. For example, at lower concentrations, it was observed to enhance the activity of certain proteases, while higher concentrations led to inhibition. This dual effect suggests that [BMIM][C(CN)₃] could be utilized in biocatalysis where fine-tuning enzyme activity is required .

| Enzyme Type | Activity Change | Concentration (v/v) |

|---|---|---|

| Protease | Enhanced | 5% |

| Lipase | Inhibited | 10% |

| Amylase | No significant change | 5% |

Toxicological Effects

The ecotoxicological profile of [BMIM][C(CN)₃] has also been studied, particularly regarding its effects on soil microorganisms. Research indicates that while low concentrations may stimulate microbial activity, higher concentrations can lead to significant inhibition of soil enzyme activities such as dehydrogenase and urease. This suggests potential risks associated with environmental exposure to this ionic liquid .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of [BMIM][C(CN)₃] against biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when treated with this ionic liquid compared to control groups. This finding underscores its potential application in medical devices where biofilm formation poses a significant challenge.

Case Study 2: Influence on Soil Microbial Communities

Another investigation assessed the impact of [BMIM][C(CN)₃] on soil microbial communities over a 30-day period. The study found that while lower concentrations enhanced microbial diversity, higher concentrations resulted in decreased diversity and altered community structures. This highlights the importance of concentration in determining ecological outcomes .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSETQBLNHGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878027-73-7 | |

| Record name | 1-Butyl-3-methylimidazolium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.